molecular formula C14H28N2O2 B3045309 Hexanediamide, N,N'-dibutyl- CAS No. 10472-27-2

Hexanediamide, N,N'-dibutyl-

Cat. No.: B3045309
CAS No.: 10472-27-2
M. Wt: 256.38 g/mol
InChI Key: ADUAOVRJMDDTIN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hexanediamide, N,N’-dibutyl- undergoes various chemical reactions, including:

Scientific Research Applications

Hexanediamide, N,N’-dibutyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanediamide, N,N’-dibutyl- involves its interaction with molecular targets and pathways. As an amide, it can participate in hydrogen bonding and other interactions that influence its reactivity and functionality in various applications . The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Properties

IUPAC Name

N,N'-dibutylhexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-3-5-11-15-13(17)9-7-8-10-14(18)16-12-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUAOVRJMDDTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCCC(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394435
Record name Hexanediamide, N,N'-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10472-27-2
Record name Hexanediamide, N,N'-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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